Lipophilicity: 3,5-Dimethylphenyl vs. Phenyl and p-Tolyl Analogs
4-(3,5-Dimethylphenyl)azetidin-2-one exhibits an XLogP3 value of 1.5, which is 0.7 units higher than that of 4-phenylazetidin-2-one (XLogP3 = 0.8) and 0.4 units higher than that of 4-(4-methylphenyl)azetidin-2-one (XLogP3 = 1.1) when computed using the same XLogP3 algorithm [1][2][3]. This quantifiable increase in lipophilicity results from the presence of two methyl groups at the 3- and 5-positions on the phenyl ring, which collectively enhance the compound's calculated partition coefficient without introducing additional hydrogen bond donors or acceptors.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | Comparator 1: 4-Phenylazetidin-2-one XLogP3 = 0.8; Comparator 2: 4-(4-Methylphenyl)azetidin-2-one XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = +0.7 vs. 4-phenyl analog; ΔXLogP3 = +0.4 vs. 4-(4-methylphenyl) analog |
| Conditions | Computed using Cactvs XLogP3 algorithm implemented in PubChem (identical computational methodology across compounds) |
Why This Matters
Higher lipophilicity improves predicted membrane permeability and may enhance passive cellular uptake, a critical parameter for intracellular target engagement in antimicrobial and anticancer screening cascades.
- [1] PubChem. Computed Properties for CID 64665986: 4-(3,5-Dimethylphenyl)azetidin-2-one (XLogP3 = 1.5). National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Computed Properties for CID 568818: 4-Phenylazetidin-2-one (XLogP3 = 0.8). National Center for Biotechnology Information, 2025. View Source
- [3] Kuujia Product Page for Cas 21161-19-3: 4-(4-Methylphenyl)azetidin-2-one (XLogP3 = 1.1). 2025. View Source
